molecular formula C25H31N3O7S2 B2517645 6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-70-1

6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2517645
CAS No.: 449770-70-1
M. Wt: 549.66
InChI Key: WJATZPRVLQPHOQ-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C25H31N3O7S2 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The research on compounds structurally related to 6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves the synthesis and characterization of novel organic molecules. These studies focus on developing new synthetic routes and understanding the chemical and physical properties of the compounds. For instance, Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives, employing starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting Schiff base compounds exhibited distinct X-ray crystallographic and DFT analyses, revealing specific intramolecular hydrogen bonding patterns (Çolak, Karayel, Buldurun, & Turan, 2021).

Photophysical Properties

Research efforts have been directed towards understanding the photophysical properties of related thienopyridine derivatives. Ershov et al. (2019) conducted a detailed study on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates to explore their spectral-fluorescent properties. This study aimed to correlate the chemical structure of synthesized compounds with their photophysical behaviors, providing insights into potential applications in materials science and photonic devices (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of thieno[2,3-c]pyridine are investigated for their potential biological activities. For example, Mattsson et al. (2010) explored the drug delivery applications of lipophilic pyrenyl derivatives encapsulated in a water-soluble metalla-cage. This study demonstrates the potential of structurally complex thienopyridines in enhancing the bioavailability of hydrophobic drugs, showcasing their relevance in drug design and delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-14-12-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-5-7-16(28)2/h8-11,16H,4-7,12-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJATZPRVLQPHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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